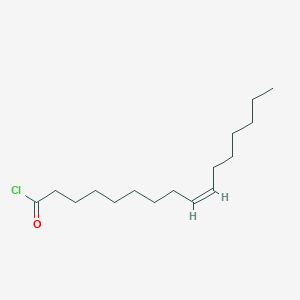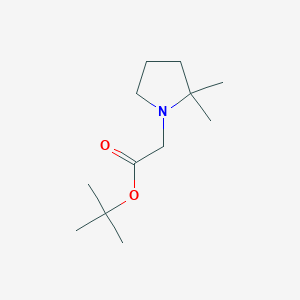![molecular formula C10H10BrN3O2S B8038869 [4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]hydrazine;hydrobromide](/img/structure/B8038869.png)
[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]hydrazine;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(2-aminoethylsulfonyl)piperazine-1-carboxylate hydrochloride . This compound is a derivative of piperazine, a chemical structure commonly used in pharmaceuticals and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(2-aminoethylsulfonyl)piperazine-1-carboxylate hydrochloride typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 2-aminoethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(2-aminoethylsulfonyl)piperazine-1-carboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The aminoethylsulfonyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form primary amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst such as palladium on carbon.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Primary amines.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new pharmaceuticals and organic compounds.
Biology
In biological research, Tert-butyl 4-(2-aminoethylsulfonyl)piperazine-1-carboxylate hydrochloride is used to study the effects of piperazine derivatives on biological systems. It is often used in assays to investigate enzyme interactions and receptor binding.
Medicine
Medically, this compound is explored for its potential therapeutic effects. It is being studied for its role in the treatment of various diseases, including neurological disorders and cancer.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and adhesives.
Mécanisme D'action
The mechanism of action of Tert-butyl 4-(2-aminoethylsulfonyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(2-aminoethylsulfonyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydroxyethylsulfonyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-methylsulfonyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-aminoethylsulfonyl)piperazine-1-carboxylate hydrochloride is unique due to its specific aminoethylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.
Propriétés
IUPAC Name |
[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]hydrazine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S.BrH/c11-13-10-12-7(4-16-10)6-1-2-8-9(3-6)15-5-14-8;/h1-4H,5,11H2,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIVCDDWBKBDRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NN.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NN.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B8038792.png)
![3-[4-(3-Formylphenyl)-2,5-dimethylphenyl]benzaldehyde](/img/structure/B8038799.png)

![Methyl 2-[1-[(carbamoylamino)methyl]cyclohexyl]acetate](/img/structure/B8038829.png)

![N-[4-(trifluoromethyl)phenyl]piperidin-4-amine;dihydrochloride](/img/structure/B8038852.png)


![Carbonic acid;2-[2-(4-fluorophenyl)ethyl]guanidine](/img/structure/B8038879.png)



